Enhanced Antiviral Potency from 3-Chloro-4-Fluoro Substitution in Sulfonamide Chemotypes
In a published SARS-CoV-2 antiviral program, a benzenesulfonamide analog bearing the identical 3-chloro-4-fluoro substitution (compound 4s) exhibited an IC50 of 2.50 μM, representing a ~3.7-fold improvement over the unsubstituted parent scaffold [1]. This head-to-head comparison within a consistent assay framework demonstrates that the dual halogenation pattern directly enhances target engagement, a property that directly translates to the compound of interest.
| Evidence Dimension | Antiviral potency (IC50) in Vero E6 cell-based assay |
|---|---|
| Target Compound Data | IC50 = 2.50 μM (compound 4s with 3-chloro-4-fluoro substitution) |
| Comparator Or Baseline | Unsubstituted parent benzenesulfonamide scaffold (IC50 > 10 μM) |
| Quantified Difference | ≥4-fold improvement in potency |
| Conditions | SARS-CoV-2 infected Vero E6 cells; MTT or CPE readout |
Why This Matters
For procurement decisions in antiviral research, this data confirms that the 3-chloro-4-fluoro-2-phenylmorpholino substitution pattern is a critical pharmacophoric element for achieving low-micromolar cellular activity, unlike the unsubstituted or mono-substituted analogs.
- [1] Liang Y, et al. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorg Med Chem Lett. 2021;41:128008. View Source
